1,6-Anhydro-beta-D-mannopyranose is a derivative of the monosaccharide mannose and is characterized by the formation of an anhydro bridge between the first and sixth carbon atoms of the sugar ring. This structural modification imparts unique chemical properties that make it a valuable intermediate in the synthesis of complex
1,6-Anhydro-beta-D-mannopyranose is primarily obtained from the dehydration of D-mannose or through specific synthetic pathways involving other mannose derivatives. It belongs to the class of anhydrosugars, which are sugars that have lost a water molecule during their formation. This compound is particularly noted for its role in the structural components of certain polysaccharides.
The synthesis of 1,6-Anhydro-beta-D-mannopyranose can be achieved through several methods, with microwave-assisted heating emerging as a prominent technique.
Microwave-Assisted Heating:
Other Synthetic Routes:
1,6-Anhydro-beta-D-mannopyranose has a unique molecular structure characterized by its cyclic form.
Structural Features:
Analytical Techniques:
1,6-Anhydro-beta-D-mannopyranose participates in various chemical reactions typical for sugars:
Hydrolysis:
Formation of Glycosides:
Polymerization:
The mechanism by which 1,6-Anhydro-beta-D-mannopyranose exerts its effects primarily relates to its role in carbohydrate metabolism and polymer formation:
Enzymatic Interactions:
Biological Implications:
1,6-Anhydro-beta-D-mannopyranose exhibits several notable physical and chemical properties:
Physical Properties:
Chemical Properties:
The applications of 1,6-Anhydro-beta-D-mannopyranose span various fields:
Pharmaceuticals:
Food Industry:
Biotechnology:
1,6-Anhydro-beta-D-mannopyranose (CAS 14168-65-1) emerged as a structurally significant anhydrosugar through mid-20th-century advancements in carbohydrate chemistry. Early synthesis relied on pyrolytic methods, where heating D-mannose or its derivatives above 200°C under reduced pressure induced intramolecular dehydration, forming the 1,6-anhydro bridge. These methods suffered from low selectivity and yields due to competing decomposition pathways and the formation of undesirable furanoid byproducts [2] [4]. The 1979 total synthesis of 2,3,4-tri-O-acetyl-1,6-anhydro-beta-D-mannopyranose marked a pivotal advancement, demonstrating the compound’s susceptibility to artifacts during analytical procedures and highlighting challenges in regiocontrol during derivatization [2]. Concurrently, pioneering crystallographic studies in the late 1970s and early 1980s, including those published in Acta Crystallographica and Carbohydrate Research, resolved its bicyclic structure, laying the foundation for understanding its conformational constraints [1].
Table 1: Fundamental Identifiers of 1,6-Anhydro-beta-D-mannopyranose
Property | Value |
---|---|
CAS Registry Number | 14168-65-1 |
Molecular Formula | C₆H₁₀O₅ |
Systematic Name | (1R,2S,3S,4S,5R)-6,8-Dioxabicyclo[3.2.1]octane-2,3,4-triol |
Synonyms | Mannosan; 1,6-Anhydro-β-D-mannopyranose |
Molecular Weight | 162.14 g/mol |
Physical State (25°C) | White crystalline solid |
Solubility | Water-soluble |
This compound exemplifies a "locked" sugar conformation, serving as a versatile chiral synthon for complex oligosaccharides and glycoconjugates. Its rigid bicyclo[3.2.1]octane scaffold, with fixed hydroxyl group orientations, enables stereoselective glycosylation reactions inaccessible with flexible pyranoses [2]. In polymer science, it acts as a monomer for synthesizing artificial cellulose analogs and stereoregular glycopolymers. Its anhydrous nature facilitates ring-opening polymerization, yielding materials with tailored hydrolytic stability and biological recognition properties [3]. Furthermore, it functions as a molecular marker in analytical chemistry—its detection in toasted oak wood or aged wines signifies cellulose thermodegradation, providing tracers for authenticity studies in enology [3].
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